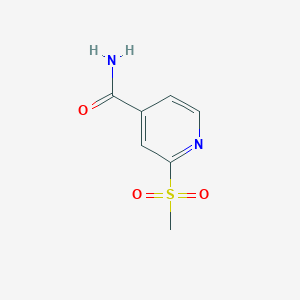

2-(Methylsulfonyl)isonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-13(11,12)6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLQDOUUZWWRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265613 | |

| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-92-3 | |

| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Isonicotinamide Derivatives

The synthesis of isonicotinamide and its derivatives can be approached through several reliable methods, primarily focusing on amidation and acylation reactions, the strategic introduction of substituents, and the preparation of versatile precursors.

The formation of the amide bond in isonicotinamides is a critical step. Direct amidation of isonicotinic acid with appropriate amines can be achieved, though the use of activating agents is often necessary to enhance reactivity. ppublishing.org A common and effective method involves the conversion of isonicotinic acid to a more reactive acylating agent, such as an acyl chloride. For instance, isonicotinic acid can be treated with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) to produce isonicotinoyl chloride hydrochloride in high yield. mdpi.com This activated intermediate can then readily react with an amine to form the desired isonicotinamide derivative. mdpi.com

Acylation of the pyridine (B92270) ring itself is more challenging due to its electron-deficient nature. youtube.com Traditional Friedel-Crafts acylation is generally not feasible. youtube.com However, alternative strategies exist, such as the acylation of metalated pyridines or the use of acyl radicals. youtube.com For instance, lithiation of a substituted pyridine followed by treatment with an acyl halide can yield pyridyl ketones. youtube.com Photoinduced acylation of pyridine N-oxides with alkynes under aerobic conditions also presents a metal-free pathway to ortho-acylated pyridines. acs.org

| Reaction | Reagents | Product | Key Features |

| Amidation | Isonicotinic acid, Amine, Activating Agent | Isonicotinamide derivative | Direct formation of the amide bond. |

| Acylation via Acyl Chloride | Isonicotinic acid, SOCl₂, DMF; then Amine | Isonicotinamide derivative | Highly efficient two-step process. mdpi.com |

| Acylation of Pyridine N-Oxide | Pyridine N-oxide, Alkyne, Visible light, Aerobic conditions | Ortho-acylated pyridine | Metal-free and regioselective. acs.org |

This table summarizes common amidation and acylation approaches for the synthesis of isonicotinamide derivatives.

The introduction of a methylsulfonyl group onto a pyridine ring is a key transformation for the synthesis of this compound. One common method involves the reaction of a precursor, such as 2-chloropyridine, with a methylsulfinate salt in the presence of a base. ontosight.ai The methylsulfonyl group is a valuable functional handle due to its stability and its ability to participate in further chemical transformations. nih.gov

Recent advancements have also demonstrated electrochemical methods for the meta-sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This approach utilizes a redox-neutral dearomatization-rearomatization strategy, offering high regioselectivity and functional group compatibility. nih.gov While this method targets the meta position, it highlights the ongoing development of novel sulfonation techniques for pyridine rings.

The synthesis of specifically substituted isonicotinamides often relies on the preparation of key precursors. A crucial intermediate for many 2-substituted isonicotinamides is 2-chloroisonicotinic acid or its derivatives. atlantis-press.comresearchgate.net This compound can be synthesized from commercially available starting materials and serves as a versatile building block for introducing various functionalities at the 2-position through nucleophilic substitution reactions. atlantis-press.comresearchgate.net For example, 2-chloronicotinic acid can undergo esterification, followed by nucleophilic substitution and subsequent hydrolysis to yield a variety of 2-substituted nicotinic acids. atlantis-press.com

Another important precursor is 4-cyanopyridine (B195900), which can be hydrolyzed to isonicotinamide. chemicalbook.comgoogle.com This hydrolysis can be carried out in an aqueous medium at elevated temperatures using catalysts such as magnesium oxide. google.com The reaction conditions can be controlled to favor the formation of the amide over the carboxylic acid. google.com

| Precursor | Starting Material | Synthetic Method | Significance |

| 2-Chloroisonicotinic acid | Commercially available chloro-pyridines | Multi-step synthesis involving oxidation and/or hydrolysis | Versatile intermediate for 2-substituted isonicotinamides. atlantis-press.comresearchgate.net |

| Isonicotinamide | 4-Cyanopyridine | Catalytic hydrolysis | Direct route to the parent isonicotinamide scaffold. chemicalbook.comgoogle.com |

This table outlines the synthesis of key precursors in the isonicotinamide series.

Targeted Synthesis of this compound and its Analogues

The specific synthesis of this compound and its analogs involves a combination of the general strategies mentioned above, tailored to achieve the desired substitution pattern.

The formation of the isonicotinamide scaffold can be achieved through various condensation reactions. A highly effective method for creating functionalized isonicotinamide derivatives involves a multicomponent reaction. thieme-connect.com For example, the reaction of isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides can produce complex isonicotinamide structures in a single step. thieme-connect.com While high-boiling polar aprotic solvents like DMF and DMSO can be used to promote condensation reactions, optimization of reaction conditions, including temperature and stoichiometric ratios, is crucial for achieving good yields. researchgate.net

Functional group interconversion (FGI) is a powerful tool in the synthesis of complex molecules like this compound. scribd.comub.edu This involves converting one functional group into another to facilitate subsequent reaction steps or to introduce the final desired functionality. For instance, a nitro group can be reduced to an amine, which can then be diazotized and substituted to introduce a variety of other groups. Similarly, a nitrile can be hydrolyzed to a carboxylic acid or an amide.

In the context of this compound, a key FGI would be the conversion of a precursor, such as a 2-chloro or 2-bromo-isonicotinamide, to the final methylsulfonyl derivative. This can be accomplished through nucleophilic substitution with a methylsulfinate salt. The amide group of isonicotinamide itself can be derivatized. For example, it can react with hydrazine (B178648) hydrate (B1144303) to form isonicotinic acid hydrazide, a precursor for other derivatives. google.comresearchgate.net

Chemical Reactivity Profile of the this compound Core

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the sulfonamide group, the pyridine ring, and the amide linkage. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the entire molecule, particularly the pyridine ring.

The sulfonamide group in this compound is a critical determinant of its chemical behavior. The methylsulfonyl portion, in particular, is an excellent leaving group, which facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 position of the pyridine ring. nih.gov This reactivity is analogous to that observed in 2-sulfonylpyrimidines, which react rapidly with nucleophiles like cysteine at neutral pH. nih.gov

Table 1: Reactivity of the Sulfonamide Moiety

| Reaction Type | Description | Conditions | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | The methylsulfonyl group acts as a superior leaving group, displaced by various nucleophiles. | Neutral pH, in the presence of nucleophiles like thiols (e.g., cysteine). | nih.gov |

| Elimination | The entire methylsulfonyl group can be eliminated from a heterocyclic ring. | Basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures. | mdpi.com |

| Intramolecular Coordination | The sulfonamide nitrogen can coordinate to a metal center, with its basicity and coordinating ability being pH-dependent. | Dependent on the presence of a metal and the pH of the medium. | mdpi.com |

The pyridine ring in this compound is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing effects of the methylsulfonyl group at the C2 position and the carboxamide group at the C4 position. This electronic profile makes the ring highly susceptible to nucleophilic attack.

The primary transformation of the pyridine ring is its participation in SNAr reactions, where a nucleophile attacks the C2 position, leading to the displacement of the methylsulfonyl group. nih.gov The rate and success of this transformation are profoundly affected by the nature of the heterocyclic core; for example, replacing a pyrimidine (B1678525) ring with a 1,3,5-triazine (B166579) drastically increases reactivity, while replacement with a 1,4-pyrazine can shut it down completely. nih.gov While carbanions are generally mild nucleophiles that tend to add to a pyridine ring at the 4-position, the substitution pattern of this compound strongly directs nucleophiles to the C2 position for substitution. nih.govclockss.org

The isonicotinamide portion of the molecule features a robust amide linkage. Amide bonds are generally stable, but their reactivity can be influenced by neighboring functional groups and reaction conditions. The stability of the amide group is crucial, as it often needs to remain intact during transformations elsewhere in the molecule.

The amide linkage can be hydrolyzed to the corresponding carboxylic acid, isonicotinic acid, under certain conditions. The synthesis of isonicotinamide from 4-cyanopyridine involves the hydration of the nitrile, and the process must be controlled to prevent further hydrolysis of the resulting amide to the isonicotinate (B8489971) salt. google.com This indicates that the amide can be hydrolyzed, typically under acidic or basic conditions with heat. The amide group can also participate in non-covalent interactions, such as amide–π interactions, which can contribute to the conformational stability of the molecule in larger assemblies. mdpi.com In synthetic schemes, the amide nitrogen can also be a part of a larger functional group, such as an isonicotinoylhydrazone, which has its own distinct reactivity profile. nih.govwikipedia.org

Table 2: Stability and Reactions of the Amide Linkage

| Reaction/Property | Description | Conditions | Reference |

|---|---|---|---|

| Hydrolysis | The amide bond is cleaved to form the corresponding carboxylic acid (isonicotinic acid) and ammonia. | Typically requires elevated temperatures in aqueous acidic or basic media. | google.com |

| General Stability | The amide bond is generally stable under neutral conditions and can withstand various synthetic transformations on other parts of the molecule. | Neutral pH, moderate temperatures. | N/A |

| Non-covalent Interactions | The amide group can form stabilizing amide-π interactions with aromatic systems. | Dependent on molecular conformation and environment. | mdpi.com |

Significance of Methylsulfonyl Moieties in Bioactive Compounds

The introduction of a methylsulfonyl (-SO2CH3) group onto a molecular scaffold is a common strategy in drug discovery and development. This functional group is often employed as a bioisostere for other chemical moieties, such as a nitro group or a sulfonamide, to modulate the physicochemical and pharmacokinetic properties of a compound.

The methylsulfonyl group is known to be a strong hydrogen bond acceptor, which can facilitate interactions with biological targets like enzymes and receptors. Its presence can also enhance aqueous solubility and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The electron-withdrawing nature of the sulfonyl group can influence the electronic distribution within the aromatic ring, thereby affecting the reactivity and binding affinity of the entire molecule. Research into various classes of compounds has demonstrated that the incorporation of a methylsulfonyl group can lead to potent biological activity. For instance, pyridine (B92270) derivatives containing sulfonyl groups have been investigated as inhibitors for a range of biological targets. google.com

Preclinical Biological Activity and Mechanistic Investigations

Enzymatic Modulatory Effects

Cyclooxygenase (COX) Inhibition

The methylsulfonyl (-SO2Me) functional group is a well-recognized pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. Its presence is crucial for high-affinity interactions within the hydrophobic pocket of the COX-2 enzyme. While direct inhibitory data for 2-(methylsulfonyl)isonicotinamide on COX enzymes is not extensively detailed in the reviewed literature, studies on analogous structures underscore the importance of the methylsulfonyl phenyl moiety for COX-2 selectivity.

For instance, a series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been synthesized and evaluated for their COX inhibitory activity. These compounds demonstrated significant and selective inhibition of the COX-2 isoform over COX-1. The methylsulfonyl group in these molecules plays a key role by inserting into a secondary pocket of the COX-2 active site, where it can form hydrogen bonds with essential amino acid residues, a feature that is absent in the COX-1 isoform. This specific interaction is a primary determinant of COX-2 selectivity, which is a desirable trait for anti-inflammatory agents. nih.gov

One of the most potent compounds from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 5n ), exhibited a COX-2 inhibitory concentration (IC50) of 0.07 µM and a selectivity index of over 500, highlighting the effectiveness of the methylsulfonyl phenyl scaffold in achieving potent and selective COX-2 inhibition. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives Data sourced from reference nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5n | 35.6 | 0.07 | 508.6 |

| Celecoxib (Reference) | >100 | 0.08 | >1250 |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its inhibition is a therapeutic strategy for various diseases. nih.govwikipedia.org A class of isonicotinamides has been identified as potent and highly selective inhibitors of GSK-3. wikipedia.org These compounds have demonstrated significant potential due to their high kinase selectivity and straightforward synthesis. wikipedia.org

Structure-activity relationship (SAR) studies on 2-amino-N-(pyridin-3-yl)isonicotinamides have further explored the potential of the isonicotinamide (B137802) scaffold. These investigations revealed that specific substitutions on the pyridine (B92270) rings could enhance potency in cellular assays measuring the phosphorylation of tau, a GSK-3 substrate. youtube.com Although these studies focused on 2-amino-isonicotinamide derivatives, they establish the isonicotinamide core as a valid platform for developing potent GSK-3 inhibitors. wikipedia.orgyoutube.com The inhibitory mechanism for this class of compounds is typically competitive with ATP, binding to the kinase's active site. nih.gov

While specific IC50 values for this compound are not detailed in the available literature, the data on related isonicotinamide analogs confirm the viability of this chemical class as GSK-3 inhibitors.

Table 2: Activity of a Representative Isonicotinamide-Based GSK-3 Inhibitor Data sourced from reference youtube.com

| Compound | Description | Reported Activity |

|---|---|---|

| 3h (a 2-pyridinyl amide derivative) | A potent analog from an isonicotinamide-based series. | Showed improved pTau lowering potency in vitro but lacked in vivo efficacy in a mouse model, potentially due to metabolic instability. |

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide (NAM). nih.govnih.gov Activation of NAMPT is a therapeutic strategy to boost cellular NAD+ levels, which can decline with age and in certain metabolic diseases. nih.govwikipedia.org

Pharmacological activation of NAMPT can be achieved through small-molecule positive allosteric modulators (N-PAMs). These molecules bind to a "rear channel" in the NAMPT enzyme, distinct from the active site. This binding event induces a conformational change that enhances the enzyme's catalytic activity and can alleviate feedback inhibition by NAD+ and NAM. nih.govwikipedia.org Research into N-PAMs has led to the development of compounds containing a methylsulfonyl group. For example, optimization of a pyrazolopyrimidine series led to an orally bioavailable N-PAM that demonstrated significant elevation of NAD+ in cellular models. wikipedia.org This work confirms that the methylsulfonyl moiety can be incorporated into structures that effectively modulate NAMPT activity allosterically. wikipedia.org

Other Enzyme Systems (e.g., Ketol-Acid Reductoisomerase, Topoisomerase)

Ketol-Acid Reductoisomerase (KARI) Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants, making it a target for antimicrobial and herbicidal agents. Screening of compound libraries against Mycobacterium tuberculosis (Mt) KARI identified inhibitors containing a methylsulfonyl group. One such compound, 3-((methylsulfonyl)methyl)-2H-benzo[b] wikipedia.orgoxazin-2-one, was found to be an inhibitor of KARI. nih.gov Although this compound possesses a different heterocyclic core than isonicotinamide, the finding highlights that the methylsulfonyl functional group can be a component of molecules that target the KARI active site. nih.gov

Topoisomerase Topoisomerases are critical enzymes that manage the topology of DNA during processes like replication and transcription. wikipedia.org They are established targets for anticancer drugs. A review of the available scientific literature did not yield specific data on the inhibitory activity of this compound or closely related isonicotinamide derivatives against topoisomerase enzymes. The known inhibitors of topoisomerase typically belong to distinct chemical classes, such as camptothecins, etoposide, and quinolones.

Cellular Responses and Pathway Modulation

Effects on Intracellular NAD+ Concentrations

The modulation of enzymatic activities, particularly NAMPT, has direct consequences on cellular metabolic pathways. A key cellular response is the alteration of intracellular concentrations of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).

Studies on isonicotinamide (INAM), the parent amide of the isonicotinic acid core, have shown that it can unexpectedly elevate intracellular NAD+ concentrations in both yeast and human cells. This effect is believed to occur through an increase in the flux through the NAD+ salvage pathway. The INAM-induced increase in NAD+ was found to be dependent on key enzymes in this pathway, such as nicotinamidase (Pnc1) and nicotinic acid phosphoribosyltransferase (Npt1) in yeast. By increasing the available pool of NAD+, isonicotinamide can stimulate the activity of NAD+-dependent enzymes like the sirtuin deacetylases, thereby influencing gene silencing and cellular longevity. This mechanism is separate from its ability to also act as a direct sirtuin activator by mimicking nicotinamide to relieve feedback inhibition.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Trivial Name | Class / Description |

|---|---|---|

| This compound | - | Target compound of the article |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | Compound 5n | Selective COX-2 inhibitor |

| Celecoxib | - | Reference selective COX-2 inhibitor |

| Isonicotinamide | INAM | Parent compound, GSK-3 inhibitor scaffold, NAD+ modulator |

| N-(pyridin-3-yl)-2-amino-isonicotinamides | - | Class of GSK-3 inhibitors |

| Nicotinamide | NAM | NAD+ precursor and product of sirtuin activity |

| Nicotinamide adenine dinucleotide | NAD+ | Essential coenzyme and substrate |

| N-(4-(Methylsulfonyl)benzyl)-1-(2-(p-tolyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxamide | - | NAMPT positive allosteric modulator (N-PAM) |

| 3-((methylsulfonyl)methyl)-2H-benzo[b] wikipedia.orgoxazin-2-one | - | Ketol-acid reductoisomerase (KARI) inhibitor |

| Camptothecin | - | Reference topoisomerase I inhibitor |

| Etoposide | - | Reference topoisomerase II inhibitor |

Anti-inflammatory Cellular Mechanisms

No published data is currently available on the specific anti-inflammatory cellular mechanisms of this compound. While related isonicotinic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2), these findings have not been specifically demonstrated for the methylsulfonyl derivative. nih.govresearchgate.net

Antimicrobial Cellular Activity

There is no specific information in the scientific literature regarding the antimicrobial cellular activity of this compound. Studies on other nicotinamide and isonicotinoyl derivatives have reported antimicrobial effects against various pathogens, including bacteria and fungi, but these results cannot be directly extrapolated to this compound. mdpi.comnih.govresearchgate.net

Identification and Validation of Molecular Targets

Binding Studies with Recombinant Proteins

No binding studies involving this compound and recombinant proteins have been published. This type of research is necessary to identify direct molecular targets and quantify binding affinity but has not yet been conducted for this specific compound.

Structure Activity Relationship Sar Studies

Systematic Modification of the Isonicotinamide (B137802) Ring

The isonicotinamide ring is a primary site for interaction with biological targets, and modifications to it can profoundly impact activity.

The pyridine (B92270) nitrogen atom and the carboxamide group are key pharmacophoric features. The nitrogen atom often acts as a hydrogen bond acceptor, anchoring the molecule within a target's binding site. Its basicity and accessibility are critical and can be modulated by substituents on the ring. For instance, the introduction of electron-withdrawing groups can decrease basicity, while electron-donating groups can increase it, affecting binding affinity. researchgate.net

The carboxamide moiety provides a crucial hydrogen-bonding motif. mdpi.com Modifications to the amide nitrogen (N-substitution) are a common strategy to explore the surrounding binding pocket and improve properties. In a series of N-(pyridin-3-yl)-2-amino-isonicotinamides, extensive structural variations of the amide group were explored. nih.gov While direct N-methylation can sometimes be beneficial, larger or more complex substituents can either enhance or diminish activity depending on the specific target's topology. For example, replacing the N-H with N-alkyl or N-aryl groups can probe for hydrophobic pockets. Studies on nicotinamide (B372718) derivatives have shown that N-substitution with groups like a 3-isopropylphenyl moiety can be critical for potent activity, while other substitutions lead to a decrease in potency. mdpi.com

| Modification Site | Substituent | General Impact on Activity | Reference |

| Pyridine Nitrogen | Electron-withdrawing group | Decreases basicity, potentially altering binding affinity. | researchgate.net |

| Pyridine Nitrogen | Electron-donating group | Increases basicity, potentially altering binding affinity. | researchgate.net |

| Carboxamide (N-H) | N-alkyl/N-aryl substitution | Probes hydrophobic pockets; activity is highly dependent on substituent size and target topology. | nih.govmdpi.com |

Exploration of the Methylsulfonyl Group's Contribution

The methylsulfonyl group at the 2-position is a defining feature of the molecule, significantly influencing its electronic and steric properties.

The position of the methylsulfonyl group on the pyridine ring is critical. Moving the substituent from the 2-position to the 3- or 4-position would create positional isomers with distinct electronic and steric profiles, leading to different biological activities. The steric bulk of the methylsulfonyl group at the 2-position, adjacent to the pyridine nitrogen, can enforce a specific conformation of the molecule, which may be optimal for binding to a particular target. This steric influence can also prevent unwanted interactions or position the carboxamide group for optimal hydrogen bonding. Studies on other substituted pyridines have demonstrated that positional isomerism can have a profound effect on the physicochemical and biological properties of the resulting compounds. nih.gov For example, the relative positioning of functional groups can dictate the formation of intra-molecular versus inter-molecular hydrogen bonds, which in turn affects receptor interaction. nih.gov

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in drug design. researchgate.netufrj.br The methylsulfonyl group (–SO₂CH₃) is often considered a bioisostere of other functionalities due to its size, hydrogen-bonding capacity, and electronic nature. However, its replacement can lead to dramatic changes in activity. ufrj.br

In some contexts, the sulfonyl group is metabolically undesirable. For instance, in the development of certain enzyme activators, the oxidation of a methylsulfanyl (–SCH₃) group to the corresponding sulfinyl (–SOCH₃) and sulfonyl (–SO₂CH₃) derivatives was found to be highly undesirable, as the resulting compounds showed significantly reduced activity. nih.gov This highlights that while a group may be a classic bioisostere, its effect is highly context-dependent.

Common bioisosteric replacements for a sulfonyl group aim to mimic its properties while improving others, such as metabolic stability or potency.

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Outcome | Reference |

| -SO₂CH₃ (Sulfone) | -S(O)NHCH₃ (Sulfonamide) | Similar tetrahedral geometry and hydrogen bond accepting potential. | Can alter solubility and introduce new hydrogen bond donor capabilities. | researchgate.netufrj.br |

| -SO₂CH₃ (Sulfone) | -C(O)CF₃ (Trifluoromethyl ketone) | Mimics the electron-withdrawing nature and steric bulk. | May offer different metabolic profile and lipophilicity. | u-tokyo.ac.jp |

| -SO₂CH₃ (Sulfone) | -P(O)(OH)₂ (Phosphonic acid) | Can mimic tetrahedral structure and act as a hydrogen bond donor/acceptor. | Introduces a charged group, significantly altering polarity. | researchgate.net |

Influence of Peripheral Substituents and Conjugates

Attaching additional molecular fragments, particularly other heterocyclic rings, to the core 2-(methylsulfonyl)isonicotinamide structure can significantly expand its interaction potential.

Coupling other heterocyclic rings to the isonicotinamide scaffold can introduce new interaction points, such as additional hydrogen bond donors/acceptors or π-π stacking opportunities, leading to enhanced affinity and selectivity. tandfonline.comrsc.org The choice of the heterocyclic ring is critical. For example, SAR studies on related nicotinamides revealed that replacing a pyridine ring with its bioisosteric thiazole (B1198619) ring resulted in an unfavorable outcome for antifungal activity. mdpi.com Conversely, in other systems, fusing rings to create structures like thieno[2,3-b]pyridines can be advantageous. mdpi.com

The synthesis of molecules where isonicotinic acid hydrazide is used as a starting material to create complex heterocycles, such as 1,3,4-oxadiazoles or triazolo-thiadiazines, demonstrates the vast chemical space that can be explored. tandfonline.com The resulting fused or conjugated systems often exhibit unique biological profiles determined by the nature of the added ring. For instance, the introduction of a benzothiophene (B83047) ring in place of a benzyl (B1604629) group on a related scaffold led to compounds with promising nanomolar potency. nih.gov These findings underscore the principle that coupling heterocyclic moieties is a powerful strategy for modulating the biological activity of the parent isonicotinamide structure.

Role of Aromatic and Aliphatic Linkers

The nature of the linker connecting the core isonicotinamide scaffold to other pharmacophoric elements can significantly modulate the biological activity of a compound. Both aromatic and aliphatic linkers introduce variations in flexibility, conformation, and potential for specific interactions with biological targets.

In the broader context of nicotinamide and isonicotinamide derivatives, the introduction of different linkers has been shown to be a critical determinant of efficacy. For instance, in the development of antifungal agents based on the nicotinamide scaffold, modifications to linker regions have led to substantial changes in activity. mdpi.com While direct studies on this compound are limited, research on analogous structures suggests that the properties of the linker are crucial. For example, in a series of STAT3 inhibitors, the substitution at the linker, including the use of different amino acid-based linkers, significantly impacted the inhibitory potency. nih.gov The replacement of a glycine (B1666218) linker with an alanine (B10760859) or proline-based linker, particularly with an (R)-configuration, resulted in improved activity. nih.gov This highlights the importance of the linker's size, rigidity, and stereochemistry.

The table below conceptualizes how different linkers could potentially influence the activity of this compound derivatives, based on general principles observed in related compound series.

| Linker Type | Potential Impact on Activity | Rationale |

| Short Aliphatic Chains (e.g., -CH2-) | May provide optimal spacing and flexibility for binding to a target protein. | Allows for some conformational freedom without being overly flexible, which can be entropically unfavorable for binding. |

| Longer Aliphatic Chains (e.g., -(CH2)n>2-) | Could increase lipophilicity, potentially improving membrane permeability but might also lead to non-specific binding or reduced solubility. | Increased flexibility might not be ideal for fitting into a well-defined binding pocket. |

| Rigid Aromatic Linkers (e.g., Phenyl) | Can enforce a specific orientation of substituents, which may be favorable for binding. Can also participate in π-stacking interactions. | The defined geometry can lead to higher affinity if the orientation is correct for the target's binding site. |

| Flexible Aromatic Linkers (e.g., Benzyl) | Offers a combination of some rigidity from the aromatic ring and flexibility from the methylene (B1212753) group. | Balances conformational restriction with the ability to adopt different binding poses. |

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as enzymes and receptors. nih.govresearchgate.net The differential spatial arrangement of atoms in enantiomers or diastereomers can lead to significant differences in their biological activity, a phenomenon known as stereoselectivity. ijpsjournal.comresearchgate.net

For compounds with one or more chiral centers, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer). nih.gov This is because the eutomer has the correct three-dimensional arrangement of functional groups to optimally interact with the specific binding site on its biological target. The distomer, being a non-superimposable mirror image, may not fit as well or may even bind to a different target, potentially leading to off-target effects.

The potential for chirality in derivatives of this compound would likely arise from modifications that introduce a stereocenter, for instance, in a linker or a substituent. The hypothetical data table below illustrates how the biological activity of such a chiral derivative might vary between its enantiomers.

| Stereoisomer | Biological Activity (e.g., IC50) | Rationale for Difference |

| (R)-Enantiomer | Lower Value (Higher Potency) | The spatial arrangement of substituents in the (R)-configuration allows for optimal hydrogen bonding, hydrophobic interactions, and/or electrostatic interactions within the target's binding site. |

| (S)-Enantiomer | Higher Value (Lower Potency) | The mirror-image arrangement of substituents in the (S)-configuration results in a poorer fit within the binding site, leading to weaker interactions and reduced biological effect. |

Computational and Theoretical Chemical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This modeling is crucial for understanding the basis of molecular recognition, which involves specificity and affinity in the interaction between biological macromolecules and small molecules. mdpi.com

Predicting how 2-(Methylsulfonyl)isonicotinamide binds within the active site of a target protein is fundamental to understanding its potential as an inhibitor or modulator. As an analog of nicotinamide (B372718), its interactions can be inferred from studies on similar compounds targeting NAD⁺-dependent enzymes, such as the poly(ADP-ribose) polymerase (PARP) family. nih.gov

The nicotinamide (NA) binding site in PARP proteins features a highly conserved architecture. Key interactions typically involve:

Hydrogen Bonds: The amide group of the ligand forms two critical hydrogen bonds with the backbone of a conserved glycine (B1666218) residue (e.g., Gly863 in PARP-1). nih.gov

Hydrophobic Contact: A nearby alanine (B10760859) residue (Ala898 in PARP-1) often provides a hydrophobic interaction surface. nih.gov

π-Stacking: A tyrosine residue (Tyr907 in PARP-1) engages in π-stacking with the aromatic ring of the ligand. nih.gov

For this compound, docking models would predict that its isonicotinamide (B137802) core mimics these interactions. The methylsulfonyl group at the 2-position would be projected into a specific sub-pocket of the active site, and its interactions would significantly influence binding affinity and selectivity compared to other nicotinamide analogs. The prediction of these binding modes relies on scoring functions that estimate the binding energy, with lower energy values indicating a more favorable interaction. nih.gov

Table 1: Predicted Interaction Profile for this compound in a PARP-1 Active Site

| Interacting Residue (PARP-1) | Interaction Type | Moiety of this compound Involved |

| Gly863 | Hydrogen Bond (acceptor/donor) | Amide group (-CONH₂) |

| Tyr907 | π-Stacking | Pyridine (B92270) ring |

| Ser904 | Hydrogen Bond | Pyridine ring nitrogen or Amide group |

| Ala898 | Hydrophobic/Van der Waals | Pyridine ring |

| Specific Pocket Residues | Polar or Hydrophobic | Methylsulfonyl group (-SO₂CH₃) |

This table is a hypothetical representation based on known interactions of nicotinamide analogs with PARP proteins. nih.gov

Beyond direct active site inhibition, compounds can act as allosteric modulators, binding to a site on the protein distinct from the active site to regulate its function. nih.gov This mechanism is relevant for enzymes like nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. nih.gov

Recent studies have identified novel NAMPT-positive allosteric modulators (N-PAMs) that bind to a "rear channel" in the enzyme. nih.gov This binding event modulates the enzyme's conformation, which in turn regulates the binding and turnover of the natural substrate, nicotinamide (NAM). nih.gov The mechanism reveals how the rear channel is crucial for controlling NAMPT activity. nih.gov It is plausible that this compound could function as an N-PAM. Computational models would place the compound in this allosteric pocket to assess its fit and predict its effect on enzyme kinetics, distinguishing it from direct competitive inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of new compounds and for understanding which structural features are most important for potency.

For a class of compounds like nicotinamide derivatives, a QSAR model is developed using a "training set" of molecules with known biological potencies (e.g., IC₅₀ values). nih.govmdpi.com Statistical techniques such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to generate an equation that correlates molecular descriptors with activity. mdpi.comresearchgate.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.gov Key statistical metrics include:

R² (Coefficient of Determination): Measures the goodness of fit for the training set.

Q² (Cross-validated R²): Measures the internal predictive ability of the model. A high value (e.g., >0.5) indicates a robust model. mdpi.com

R²_pred (External R²): Measures the model's ability to predict the activity of an external "test set" of compounds not used in model generation.

Table 2: Typical Validation Parameters for a Statistically Robust QSAR Model

| Statistical Parameter | Threshold for Acceptance | Description |

| R² | > 0.6 | Indicates a good fit of the model to the training data. |

| Q² (Leave-one-out) | > 0.5 | Demonstrates the model's internal robustness and predictive power. mdpi.com |

| R²_pred | > 0.6 | Shows the model's ability to predict new, external data. |

Based on general criteria for QSAR model validation. nih.gov

A validated QSAR model for nicotinamide analogs could be used to predict the biological potency of this compound before its synthesis and testing, saving time and resources.

A critical output of QSAR analysis is the identification of the key physicochemical, topological, and electronic properties (descriptors) that govern biological activity. mdpi.com For nicotinamide-like compounds, studies have identified several important descriptors:

Hydrogen Bond Donors/Acceptors: The number and strength of H-bonds are often critical for binding. mdpi.com

Polarizability and Surface Tension: These descriptors relate to the molecule's ability to interact with the protein surface and the surrounding solvent. mdpi.com

Topological Descriptors: Properties like molecular shape, size, and branching (e.g., topological diameter) can influence how well the molecule fits into a binding pocket. mdpi.com

Electronic Descriptors: The distribution of charge, represented by properties like the partial charges on atoms, can dictate electrostatic interactions with protein residues.

The methylsulfonyl group in this compound would significantly impact several of these descriptors compared to unsubstituted isonicotinamide. It is a strong hydrogen bond acceptor and increases the molecule's polarity, which would be captured by QSAR models as a key feature influencing its predicted activity.

Dynamics and Conformational Studies

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and conformational changes. nih.gov

For this compound, MD simulations can be used to:

Assess Binding Stability: By tracking the root mean square deviation (RMSD) of the ligand within the binding site, researchers can determine if the predicted docking pose is stable over a simulated timescale (e.g., nanoseconds). nih.gov

Analyze Conformational Flexibility: MD reveals the preferred conformations of the ligand and the protein's flexible loops around the binding site. This is particularly important for understanding induced-fit mechanisms. mdpi.com

Calculate Binding Free Energy: Advanced methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Map Water Networks: Simulations can show the role of water molecules in mediating protein-ligand interactions, which is often crucial for high-affinity binding.

These dynamic studies provide a more realistic and detailed understanding of the interaction between this compound and its biological target, complementing the predictions from docking and QSAR models. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between a ligand, such as this compound, and its biological target (e.g., an enzyme or receptor), researchers can gain a detailed understanding of the binding process, the stability of the resulting complex, and the key intermolecular forces involved. nih.govmdpi.com

Detailed Research Findings:

MD simulations of a ligand-protein complex typically begin with a starting structure, often derived from experimental methods like X-ray crystallography or from computational docking studies. mdpi.com The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very small time steps (femtoseconds). mdpi.com

Key analyses performed during and after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov It provides insight into the stability of the simulation. A plateau in the RMSD plot over time suggests that the protein-ligand complex has reached a stable equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual residue (or atom) in the system. nih.gov It helps to identify which parts of the protein and ligand are flexible and which are rigid. High RMSF values in certain regions of the protein upon ligand binding can indicate conformational changes induced by the interaction.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the target protein throughout the simulation. mdpi.com Identifying persistent hydrogen bonds can highlight the most critical interactions for binding affinity and specificity.

The table below illustrates the type of data that would be generated from an MD simulation of this compound bound to a hypothetical target protein.

Table 1: Representative Molecular Dynamics Simulation Data

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Length | 500 ns | The duration of the simulation, aimed at capturing relevant biological motions. mdpi.com |

| System RMSD | 2.1 ± 0.3 Å | Indicates the complex reached structural stability during the simulation. |

| Ligand RMSF | 0.8 ± 0.2 Å | Suggests the ligand is held relatively rigidly within the binding pocket. |

These simulations can reveal the dynamic nature of the binding event, showing how the ligand and protein adapt to each other to form a stable complex. nih.gov For this compound, this would involve analyzing the interactions of the methylsulfonyl group, the pyridine ring, and the amide moiety with specific amino acid residues in the target's binding site.

Conformational Analysis of the Isolated Compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov Understanding the preferred conformations of an isolated compound like this compound is crucial because the molecule's shape dictates how it can interact with its biological target. The lowest energy conformation is typically the most populated and often represents the bioactive conformation.

Detailed Research Findings:

The conformational landscape of a molecule can be explored using various computational methods, such as Density Functional Theory (DFT). nih.gov These calculations can determine the relative energies of different conformers. For this compound, key rotational bonds would be between the pyridine ring and the amide group, and between the sulfonyl group and the methyl group.

A theoretical study would involve:

Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles and calculating the energy at each step to map out the energy landscape. This identifies low-energy valleys corresponding to stable conformers and energy barriers corresponding to transition states.

Geometry Optimization: Starting from various initial geometries, the algorithm finds the lowest energy structure for each potential conformer.

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate their thermodynamic properties, such as Gibbs free energy.

Research on the related molecule, nicotinamide, has shown that it can exist in different conformations, which influences its ability to form cocrystals. nih.gov Similarly, the conformational flexibility of this compound would be a key determinant of its physicochemical and biological properties.

The following table provides an example of the kind of data obtained from a conformational analysis.

Table 2: Representative Conformational Analysis Data

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 180° | 0.00 | 75.3% |

| B | 60° | 1.5 | 14.5% |

This analysis reveals that while multiple conformations are possible, one is significantly more stable and prevalent at equilibrium. This information is vital for structure-based drug design, as it helps in understanding the shape and electrostatic properties the molecule will present when approaching its target.

Advanced Analytical Characterization and Methodologies for Research

Chromatographic Method Development for Purity and Impurity Profiling

Chromatographic techniques are essential for separating 2-(Methylsulfonyl)isonicotinamide from any process-related impurities or degradation products. The development of robust and sensitive methods is a critical aspect of its analytical profile.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly developed for this purpose. These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. saudijournals.comnih.gov The selection of the mobile phase composition, pH, and flow rate is optimized to achieve adequate separation of the main compound from its potential impurities. nih.gov

The development of an HPLC method for impurity profiling involves the analysis of samples containing known impurities or those generated under stress conditions. nih.govresearchgate.net The method's linearity, precision, accuracy, and sensitivity are established through validation studies to ensure its suitability for quantitative analysis. nih.goviaea.org For instance, a typical validation would demonstrate linearity over a concentration range from the limit of quantification (LOQ) to approximately 200% of the specified limit for each impurity. nih.gov The limit of detection (LOD) and LOQ for impurities are determined to ensure the method's sensitivity for detecting trace amounts. nih.govnih.gov

Table 1: Typical HPLC Method Parameters for Analysis of Related Substances

| Parameter | Condition |

| Column | C8 or C18, e.g., 150 x 3.9 mm |

| Mobile Phase A | Aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate) with organic modifiers |

| Mobile Phase B | Mixture of aqueous buffer and higher concentration of organic modifiers |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 280 nm) |

| Injection Volume | 20 µL |

This table presents a generalized set of HPLC conditions. Actual parameters may vary depending on the specific impurities and the compound matrix.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically less than 2 µm). ajpaonline.comresearchgate.net The application of UHPLC in the analysis of this compound can lead to more efficient impurity profiling and purity determination. ajpaonline.comresearchgate.net

The higher pressure capabilities of UHPLC systems allow for the use of longer columns or higher flow rates, resulting in enhanced separation efficiency. ajpaonline.com This is particularly advantageous for resolving closely eluting impurities. When coupled with mass spectrometry (UHPLC-MS), this technique becomes a powerful tool for the identification and quantification of trace-level impurities and degradation products. nih.govmdpi.com The increased sensitivity and selectivity of UHPLC-MS/MS are invaluable for comprehensive characterization. researchgate.net

Stability-Indicating Methods for Degradation Studies

The development of stability-indicating analytical methods is a regulatory requirement to ensure that any changes in the quality of the drug substance over time can be detected. nih.gov A stability-indicating HPLC method for this compound is one that can accurately quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products. nih.govijpsm.com

To develop such a method, the compound is subjected to forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. saudijournals.comnih.govijprt.orgijprt.org The resulting degradation products are then analyzed by HPLC to ensure that they are well-resolved from the parent compound and from each other. ijprt.orgijprt.org The method must be validated to demonstrate its specificity for the analyte in the presence of these degradation products. saudijournals.comijprt.org For example, successful validation would show that the drug peak is free from interference from any degradants. ijprt.org

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and for the structural elucidation of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. researchgate.netslideshare.net Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity of this compound. uobasrah.edu.iqresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons in the molecule. uobasrah.edu.iqmdpi.com The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. uobasrah.edu.iqresearchgate.net

For complex structural elucidation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.comhyphadiscovery.com These experiments help to establish the connectivity between protons and carbons, providing definitive structural assignments. hyphadiscovery.comyoutube.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.3 | singlet (SO₂CH₃) |

| ~8.0-9.0 | multiplet (aromatic protons) | |

| ¹³C | ~40 | (SO₂CH₃) |

| ~120-155 | (aromatic carbons) | |

| ~165 | (C=O) |

Note: These are predicted values and may differ from experimental data. The actual spectrum would provide more precise shifts and coupling constants for detailed structural analysis.

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule. mdpi.comnih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, providing a highly accurate molecular weight. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) can provide the elemental formula of the compound by measuring the exact mass with high precision. Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting fragment ions. researchgate.netrsc.org This fragmentation pattern provides valuable structural information and can be used to confirm the identity of the compound and to elucidate the structures of impurities and degradation products. mdpi.comrsc.org The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and identifying unknown components. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these non-destructive methods would provide a molecular fingerprint, allowing for the identification of functional groups and insights into the molecular structure.

Expected Vibrational Modes:

Based on its functional groups (a pyridine (B92270) ring, an amide, and a methylsulfonyl group), the IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental spectra, aiding in the precise assignment of vibrational modes. nih.gov

Key expected vibrations would include:

N-H stretching of the amide group.

C=O stretching of the amide carbonyl group.

S=O symmetric and asymmetric stretching of the sulfonyl group.

C-S stretching .

Pyridine ring vibrations .

The positions of these bands can be influenced by the molecule's environment, particularly by intermolecular interactions like hydrogen bonding. frontiersin.org

A hypothetical table of characteristic IR and Raman bands for this compound, based on known data for similar functional groups, is presented below. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400-3200 |

| Amide | C=O Stretch | 1700-1650 |

| Sulfonyl | S=O Asymmetric Stretch | 1350-1300 |

| Sulfonyl | S=O Symmetric Stretch | 1160-1120 |

| Pyridine Ring | Ring Stretching | 1600-1400 |

Crystallization and Solid-State Research

The solid-state properties of a chemical compound are critical, influencing its stability, solubility, and bioavailability. For this compound, research in this area would focus on crystallization processes and the resulting solid forms.

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. nih.gov These different forms, or polymorphs, can exhibit different physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

A comprehensive study of this compound would involve screening for different polymorphic and pseudopolymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) would be essential to identify and characterize these different solid forms. While specific studies on this compound are absent, research on related sulfonamides has revealed the existence of multiple polymorphs. nih.gov

Influence of Solvent on Crystal Nucleation and Form Selection

The choice of solvent is a critical parameter in crystallization, as it can significantly influence the nucleation process and determine which polymorphic form is obtained. nih.gov The interaction between the solute (this compound) and the solvent molecules can affect the solute's conformation and the supramolecular synthons formed during self-assembly.

Systematic studies would involve crystallizing this compound from a range of solvents with varying polarities and hydrogen bonding capabilities. The resulting crystal forms would be analyzed to establish a relationship between the solvent properties and the polymorphic outcome. For instance, studies on isonicotinamide (B137802) cocrystals have demonstrated that the solvent can dictate the resulting crystal structure. rsc.org

Hydrogen Bonding Network Analysis in Solid Forms

Hydrogen bonding is a predominant intermolecular interaction in crystalline solids containing functional groups like amides and sulfonyl groups. bas.bg The analysis of the hydrogen bonding network is crucial for understanding the crystal packing and the resulting physicochemical properties. In the solid state of this compound, several hydrogen bond donors and acceptors are present, suggesting the formation of a robust network.

Potential Hydrogen Bonds:

The amide N-H group can act as a hydrogen bond donor.

The carbonyl oxygen (C=O), the sulfonyl oxygens (S=O), and the pyridine nitrogen can all act as hydrogen bond acceptors.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of molecules in a crystal and for precisely mapping the hydrogen bonding network. researchgate.net The analysis would reveal the specific synthons—recurring patterns of intermolecular interactions—that govern the crystal packing. In related nicotinamide (B372718) cocrystals, both homomeric and heteromeric synthons involving amide and pyridine functionalities are commonly observed. frontiersin.orgrsc.org

Q & A

Q. How can I optimize the synthesis of 2-(Methylsulfonyl)isonicotinamide for high purity and yield?

- Methodological Answer : Begin with nucleophilic substitution or sulfonylation reactions using isonicotinamide derivatives. Key parameters include:

- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.

- Characterization : Validate purity via HPLC (>95% purity threshold) and confirm structure with / NMR and high-resolution mass spectrometry (HRMS) .

For reproducibility, document all steps in the "Experimental" section, including solvent ratios and spectral data .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Identify the methylsulfonyl group ( in NMR) and pyridine ring protons.

- X-ray crystallography : Resolve crystal structure (if feasible) and cross-reference with the Cambridge Structural Database (CSD) for bond angles/distances .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]) and isotopic patterns.

Purity must be verified via melting point analysis and HPLC retention times .

Q. How should I design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate antimicrobial or kinase inhibition activity:

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Controls : Include positive controls (e.g., bismerthiazole for antimicrobial studies) and solvent-only blanks .

- Replication : Perform triplicate experiments to assess variability.

Document protocols in detail, including incubation times and equipment specifications .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines):

- Literature search : Use databases like PubMed and SciFinder, filtering by study design (e.g., in vivo vs. in vitro).

- Meta-analysis : Statistically pool data using fixed/random-effects models. Address heterogeneity via subgroup analysis (e.g., cell type, assay methodology) .

- Bias assessment : Apply tools like ROBINS-I to evaluate confounding variables (e.g., solvent effects, purity discrepancies) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD):

- Docking : Use AutoDock Vina to screen against RAF kinase (PDB: 6XBN) or cytochrome P450 isoforms. Prioritize poses with lowest binding energy.

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Validate predictions with experimental IC values and mutagenesis studies .

Q. How do I design structure-activity relationship (SAR) studies for sulfonyl-containing isonicotinamide analogs?

- Methodological Answer : Focus on substituent modifications:

- Electron-withdrawing groups : Replace methylsulfonyl with trifluoromethyl or nitro groups to enhance electrophilicity.

- Bioisosteres : Test oxadiazole or morpholine rings (see Ramurthy et al.’s RAF inhibitor design) .

Use QSAR models (e.g., CoMFA) to correlate physicochemical properties (logP, polar surface area) with activity .

Data Management & Reproducibility

Q. What protocols ensure the stability of this compound during long-term storage?

- Methodological Answer : Store lyophilized samples at -20°C in amber vials under argon. Monitor degradation via:

Q. How can I integrate crystallographic data from the Cambridge Structural Database (CSD) into my analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.